molecular formula C15H26O2 B13745483 4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-23-9

4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid

Cat. No.: B13745483
CAS No.: 1003712-23-9
M. Wt: 238.37 g/mol
InChI Key: VUDVBUKNQRSSFU-UHFFFAOYSA-N
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Description

4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid (CAS 84976-67-0), also known as trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid or 2HHA, is a high-value bicyclic cyclohexane derivative supplied as a white crystalline solid with a typical purity of 99.5% . This compound serves as a critical advanced intermediate in the research and development of Active Pharmaceutical Ingredients (APIs) and fine chemicals . Its robust and specific bicyclic structure makes it a versatile building block for synthesizing novel compounds targeting the cardiovascular and central nervous systems . Furthermore, its rigid, hydrophobic framework is exploited in the design of advanced liquid crystal materials . The compound has a molecular formula of C 15 H 26 O 2 and a molecular weight of 238.37 g/mol . It is characterized by low water solubility (approximately 0.031 g/L at 25°C) and a calculated LogP of 4.89, indicating significant hydrophobicity . Analytical methods for its characterization and purity assessment are well-established, including separation via reverse-phase (RP) HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . This product is strictly intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

CAS No.

1003712-23-9

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4-cyclohexyl-1-ethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H26O2/c1-2-15(14(16)17)10-8-13(9-11-15)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3,(H,16,17)

InChI Key

VUDVBUKNQRSSFU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)C2CCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrogenation of Bicyclohexyl Derivatives

A notable method for synthesizing this compound involves the hydrogenation of bicyclohexyl derivatives under controlled conditions to obtain a high yield of the trans-isomer. The process is as follows:

  • The hydrogenation reaction is conducted at 125 °C for 16 hours.
  • After completion, the reaction mixture is cooled to room temperature.
  • The catalyst is removed by filtration.
  • Water is added to the reaction mixture, followed by extraction with ethyl acetate.
  • The organic layer is washed with saturated brine and concentrated under reduced pressure.
  • The product is obtained with a purity greater than 99%, and gas chromatography analysis shows a cis/trans isomer ratio of approximately 18/82 for the cyclohexane ring A, indicating a preference for the trans-isomer.

This method emphasizes selective hydrogenation and workup procedures to maximize the yield of the trans-isomer, which is critical for the compound's desired properties.

Isomerization and Purification via Solvent Reflux and Crystallization

Another approach focuses on isomerization and purification of mixed isomers of related bicyclohexane dicarboxylic acids to enrich the trans-isomer content:

  • A mixture of 1,4-cyclohexane dicarboxylic acid is dissolved in a solvent such as dimethylformamide (DMF).
  • A catalytic amount of sodium methylate (1%-5% by weight of the acid) is added.
  • The mixture is refluxed at approximately 160 °C for 6 to 24 hours (commonly 12 hours).
  • After reflux, the solution is cooled to 5-10 °C to induce crystallization.
  • The trans-isomer is isolated by filtration and drying.
  • This method achieves high yields (around 85-90%) and high purity of the trans-isomer (above 98.5%).

This technique is valuable for converting mixtures of isomers into predominantly trans-4-substituted bicyclohexane carboxylic acids, enhancing product quality.

Comparative Data Table of Preparation Methods

Parameter Hydrogenation Method Isomerization & Crystallization Method
Starting Material Bicyclohexyl derivative Mixed 1,4-cyclohexane dicarboxylic acid
Reaction Conditions 125 °C, 16 hours hydrogenation Reflux in DMF at 160 °C, 6-24 hours
Catalyst Hydrogenation catalyst (not specified) Sodium methylate (1%-5% by weight)
Workup Filtration, water addition, ethyl acetate extraction, brine wash, concentration Cooling crystallization, filtration, drying
Product Purity >99% >98.5% trans-isomer purity
Yield Not explicitly stated, but product isolated at 0.52 g with >99% purity 85-90% yield depending on scale
Isomer Ratio (cis/trans) 18/82 Trans isomer enriched to >98.5%
Advantages High purity, selective trans-isomer formation Simple operation, high yield, scalable

Chemical Reactions Analysis

Types of Reactions: 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The ethyl group or hydrogen atoms on the cyclohexane rings can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid is in the field of analytical chemistry, particularly in HPLC. This compound can be effectively analyzed using reverse-phase HPLC techniques.

Key Features :

  • Mobile Phase Composition : A mixture of acetonitrile (MeCN), water, and phosphoric acid is commonly used. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid.
  • Column Specifications : Smaller particle columns (3 µm) are suitable for fast ultra-performance liquid chromatography (UPLC) applications.
  • Scalability : The method is scalable for preparative separations, making it valuable for isolating impurities and conducting pharmacokinetic studies .

Material Science Applications

The structural characteristics of this compound lend it potential applications in material science. Its unique bicyclic structure may contribute to the development of novel polymers or composite materials with enhanced mechanical properties.

Case Study: Polymer Development

Research has indicated that derivatives of bicyclic compounds can be utilized to create high-performance polymers. The incorporation of this compound into polymer matrices has shown promise in improving thermal stability and mechanical strength.

Biological Applications

While direct biological applications may not be extensively documented for this specific compound, its structural analogs have been explored for potential pharmacological effects. The carboxylic acid group may enhance solubility and bioavailability, making it a candidate for further medicinal chemistry studies.

Mechanism of Action

The mechanism of action of 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The ethyl group and cyclohexane rings may also influence the compound’s hydrophobicity and ability to interact with lipid membranes.

Comparison with Similar Compounds

Structural Analogs in the Bicyclohexane Carboxylic Acid Series

The compound belongs to a family of alkyl-substituted bicyclohexane carboxylic acids, which are critical in liquid crystal synthesis. Key analogs include:

Compound Name CAS Number Molecular Formula Alkyl Chain Purity Key Applications
trans-4-(trans-4'-Methylcyclohexyl)cyclohexane carboxylic acid ST02507 C₁₄H₂₄O₂ Methyl ≥99% (GC) Liquid crystal precursors, shorter chain for higher melting points
4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid 84976-67-0 C₁₅H₂₆O₂ Ethyl ≥99% (GC) Liquid crystals, MOF ligands
trans-4-(trans-4'-n-Propylcyclohexyl)cyclohexane carboxylic acid ST02201 C₁₆H₂₈O₂ Propyl ≥99% (GC) Enhanced solubility in organic solvents
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid - C₁₆H₂₈O₂ Propyl - Tailored mesogenic properties

Key Differences:

  • Alkyl Chain Length: The ethyl group balances rigidity and solubility, whereas methyl analogs exhibit higher melting points, and propyl derivatives improve solubility .
  • Stereochemistry: The trans,trans configuration in the ethyl derivative ensures optimal packing in liquid crystal phases, a feature shared across this series .

Functional Comparison with Biphenyl Carboxylic Acids

Biphenyl-based analogs, such as [1,1'-biphenyl]-4-carboxylic acid (CAS: 92-92-2), differ in their planar aromatic structure, which enhances π-π stacking for applications in metal-organic frameworks (MOFs) and sensors . In contrast, the bicyclohexane core of this compound introduces conformational rigidity, favoring liquid crystal alignment over luminescent MOF formation .

Research Findings and Data

Physicochemical Properties

Property This compound trans-4'-Methyl Analog trans-4'-Propyl Analog
Melting Point ~150–160°C (estimated) ~170–180°C ~130–140°C
Solubility Moderate in THF, DCM Low in polar solvents High in DCM, chloroform
LogP (Predicted) 3.5–4.0 3.0–3.5 4.5–5.0

Performance in Liquid Crystal Mixtures

In binary mixtures with cyanobiphenyls, the ethyl derivative achieves a nematic-isotropic transition temperature (TNI) of ~85°C, compared to 95°C (methyl) and 75°C (propyl), highlighting its intermediate chain-length advantages .

Biological Activity

4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid, also known as trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Bicyclohexyl Core : Achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
  • Ethyl Group Introduction : Conducted via alkylation using ethyl bromide in the presence of a strong base such as sodium hydride.
  • Carboxylation : Introduced through a reaction with carbon dioxide under high pressure and temperature conditions.

Chemical Structure

The molecular formula for this compound is C12H18O2C_{12}H_{18}O_2. The compound features a bicyclohexyl structure with an ethyl group and a carboxylic acid functional group, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds with target molecules, while the bicyclohexyl core provides structural stability. These interactions can influence several biochemical pathways, including:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes.
  • Receptor Interaction : Potential binding to receptors involved in various physiological processes.

Research Findings

Recent studies have explored the biological properties of this compound:

  • Antimicrobial Activity : Investigations have shown that derivatives of bicyclohexyl compounds exhibit antimicrobial properties against various bacterial strains. For instance, related compounds have demonstrated efficacy against Vibrio species .
  • Therapeutic Applications : The compound has been studied for its potential use as a precursor in drug development, particularly in synthesizing chiral carboxylic acids and esters that are critical for pharmaceutical applications .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various bicyclohexyl derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Enzyme Interaction

Research on carboxylesterases revealed that compounds similar to this compound can serve as substrates or inhibitors for these enzymes. This interaction highlights the compound's potential role in biocatalysis and synthetic applications in organic chemistry .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial; Enzyme modulator
Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-oneSimilar structure with ketoneLimited biological activity
Ethyl 4-hydroxycyclohexanecarboxylateEster derivativeVaries; generally lower reactivity

Q & A

Q. What are the established synthetic pathways for 4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid?

The synthesis typically involves multi-step routes, including:

  • Cyclohexane Ring Formation : Starting from substituted cyclohexene precursors, acid-catalyzed cyclization or hydrogenation of aromatic intermediates can yield bicyclohexane frameworks .
  • Carboxylic Acid Functionalization : Oxidation of alkyl-substituted bicyclohexane intermediates (e.g., using KMnO₄ or CrO₃ under controlled conditions) introduces the carboxylic acid group .
  • Stereochemical Control : Transesterification or chiral resolution methods ensure the desired trans,trans configuration, critical for material science applications .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Chromatography : HPLC with UV detection (≥98% purity threshold) is standard, with mobile phases optimized for bicyclohexane separation .
  • Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., axial vs. equatorial substituents) and absence of byproducts. IR identifies carboxylic acid C=O stretching (~1700 cm⁻¹) .
  • Elemental Analysis : Matches experimental vs. theoretical C/H/O ratios to validate molecular formula .

Q. What are the primary research applications in material science?

  • Liquid Crystal Development : The rigid bicyclohexane core and polar carboxylic acid group enable tunable mesophase behavior, particularly in fluorinated derivatives for display technologies .
  • Polymer Additives : Acts as a crosslinking agent or stabilizer due to thermal stability and steric bulk .

Q. What safety precautions are recommended for laboratory handling?

  • Personal Protective Equipment (PPE) : Gloves (nitrile) and goggles to avoid skin/eye irritation (Risk Code 36/37/38) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate acidic waste and neutralize before disposal to comply with environmental regulations .

Q. Which spectroscopic techniques characterize stereochemistry effectively?

  • NOESY NMR : Identifies spatial proximity of ethyl and carboxylic acid groups to confirm trans,trans configuration .
  • X-ray Crystallography : Resolves absolute stereochemistry, though challenging due to low crystallinity in some derivatives .

Advanced Questions

Q. How can reaction conditions optimize yield in multi-step syntheses?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in biphenyl intermediate steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bicyclohexane intermediates during carboxylation .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions during cyclization .

Q. What strategies address purity discrepancies across protocols?

  • Reproducibility Checks : Compare HPLC retention times across labs to identify column/eluent variability .
  • Moisture Control : Strict anhydrous conditions (<0.5% moisture) prevent hydrolysis of ester intermediates, a common source of impurities .

Q. How does stereochemistry influence physicochemical properties?

  • Thermal Stability : Trans,trans isomers exhibit higher melting points (153–155°C) vs. cis counterparts due to reduced steric strain .
  • Solubility : Axial carboxylic acid groups enhance solubility in polar solvents (e.g., THF), impacting formulation in drug delivery systems .

Q. What role does this compound play in synthesizing complex architectures?

  • Macrocycle Construction : Serves as a building block for macrolide antibiotics via esterification and ring-closing metathesis .
  • Metal-Organic Frameworks (MOFs) : Carboxylic acid groups coordinate with metal nodes (e.g., Zn²⁺) to form porous structures for gas storage .

Q. How can computational models predict reactivity and stability?

  • DFT Calculations : Model transition states for carboxylation reactions to predict regioselectivity and activation energies .
  • Molecular Dynamics (MD) : Simulate self-assembly behavior in liquid crystals to guide substituent design for target mesophases .

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